2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol 2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11392254
InChI: InChI=1S/C18H21ClN4O2/c1-12-11-16(20-7-9-25-10-8-24)23-18(21-12)13(2)17(22-23)14-3-5-15(19)6-4-14/h3-6,11,20,24H,7-10H2,1-2H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C
Molecular Formula: C18H21ClN4O2
Molecular Weight: 360.8 g/mol

2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol

CAS No.:

Cat. No.: VC11392254

Molecular Formula: C18H21ClN4O2

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol -

Specification

Molecular Formula C18H21ClN4O2
Molecular Weight 360.8 g/mol
IUPAC Name 2-[2-[[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol
Standard InChI InChI=1S/C18H21ClN4O2/c1-12-11-16(20-7-9-25-10-8-24)23-18(21-12)13(2)17(22-23)14-3-5-15(19)6-4-14/h3-6,11,20,24H,7-10H2,1-2H3
Standard InChI Key PFOBXYIFAMBJAC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Key structural elements include:

  • A 4-chlorophenyl group at position 2, enhancing lipophilicity and target binding.

  • Methyl groups at positions 3 and 5, contributing to steric stabilization.

  • A 7-aminoethoxyethanol side chain, introducing hydrogen-bonding capacity and solubility.

The IUPAC name (2-[2-[[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol) reflects this substitution pattern. The SMILES notation (CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl)C) and InChIKey (PFOBXYIFAMBJAC-UHFFFAOYSA-N) provide unambiguous identifiers for databases.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₂
Molecular Weight360.8 g/mol
CAS NumberNot publicly disclosed
PubChem CID46299423
Topological Polar Surface81.2 Ų

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Core Formation: Condensation of 4-chlorophenylhydrazine with β-diketones yields the pyrazolo[1,5-a]pyrimidine scaffold.

  • Amination: Nucleophilic substitution at position 7 using 2-aminoethoxyethanol under Mitsunobu conditions.

  • Purification: Chromatography or recrystallization achieves >95% purity, confirmed via HPLC.

Microwave-assisted synthesis reduces reaction times from 48 hours to 6–8 hours while maintaining 80–85% yields. Scale-up challenges include controlling exothermic amination and minimizing byproducts like N-ethylated derivatives.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL (pH 7.4), enhanced to 8.9 mg/mL in 10% DMSO.

  • LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for membrane penetration.

  • Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed below 150°C.

Spectroscopic Data

  • UV-Vis: λₘₐₓ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.99 (br s, 1H, NH).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates nanomolar affinity for:

  • Cyclin-Dependent Kinase 2 (CDK2): IC₅₀ = 34 nM, disrupting cell cycle progression in glioblastoma models .

  • Bacterial Dihydrofolate Reductase: IC₅₀ = 89 nM against Staphylococcus aureus, synergizing with trimethoprim.

Cellular Effects

  • Apoptosis Induction: 48-hour exposure (10 µM) increases caspase-3 activity by 4.2-fold in MDA-MB-231 cells.

  • Cell Cycle Arrest: G1-phase accumulation (62% vs. 38% control) in IMR-32 neuroblastoma lines .

Pharmacological Applications

Antimicrobial Activity

Against methicillin-resistant S. aureus (MRSA):

  • MIC: 8 µg/mL, comparable to vancomycin (MIC = 2 µg/mL).

  • Biofilm Disruption: 64% reduction at 16 µg/mL (crystal violet assay).

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